N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine
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Overview
Description
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine is a compound characterized by the presence of a naphthalene ring and a glutamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with L-glutamine under specific conditions. For instance, the reaction can be catalyzed by hydrochloric acid and carried out under solvent-free conditions at elevated temperatures . The reaction mixture is then cooled, and the product is isolated by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N2-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine can undergo various chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives, while reduction can lead to dihydronaphthalene derivatives.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Condensation Reactions: Hydrochloric acid as a catalyst, solvent-free conditions, and elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products
Condensation: Formation of various imine derivatives.
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro, sulfo, or halo-substituted naphthalene derivatives.
Scientific Research Applications
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N2-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The naphthalene ring may interact with hydrophobic pockets in proteins, while the glutamine moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]urea: Shares the naphthalene ring structure but differs in the functional group attached to the naphthalene ring.
(Z)-4-(((Z)-(2-oxonaphthalen-1(2H)-ylidene)methyl)amino)-N-(thiazol-2(3H)-ylidene)benzene: Contains a similar naphthalene ring but has different substituents and a more complex structure.
Uniqueness
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine is unique due to the presence of the L-glutamine moiety, which imparts specific biological properties and potential therapeutic applications. The combination of the naphthalene ring and the amino acid derivative makes it a versatile compound for various research applications.
Properties
CAS No. |
648884-72-4 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-5-amino-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-15(20)8-6-13(16(21)22)18-9-12-11-4-2-1-3-10(11)5-7-14(12)19/h1-5,7,9,13,19H,6,8H2,(H2,17,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
YKCWFMSTYRNEIR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=N[C@@H](CCC(=O)N)C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC(CCC(=O)N)C(=O)O)O |
Origin of Product |
United States |
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